molecular formula C9H7Cl2N5 B1674446 Lamotrigine CAS No. 84057-84-1

Lamotrigine

Cat. No. B1674446
CAS RN: 84057-84-1
M. Wt: 256.09 g/mol
InChI Key: PYZRQGJRPPTADH-UHFFFAOYSA-N
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Description

Lamotrigine is an antiepileptic drug belonging to the phenyltriazine class. It is used in the treatment of both epilepsy and as a mood stabilizer in bipolar disorder . It is the first medication since lithium granted Food and Drug Administration (FDA) approval for the maintenance treatment of bipolar type I .


Synthesis Analysis

A novel process for the preparation of lamotrigine involves the preparation of a reagent by dissolving phosphorous penta oxide in methane sulfonic acid .


Molecular Structure Analysis

Lamotrigine has a molecular formula of C9H7Cl2N5, an average mass of 256.091 Da, and a monoisotopic mass of 255.007858 Da . It corresponds chemically to 3,5-diamino-6 [2,3-dichlorophenyl]-1,2,4-triazine .


Chemical Reactions Analysis

Lamotrigine undergoes extensive metabolism in the liver, primarily via UGT1A4, but UGT1A1 and UGT2B7 also contribute . It undergoes autoinduction so that clearance can increase by 17–37% .


Physical And Chemical Properties Analysis

Lamotrigine has a density of 1.6±0.1 g/cm3, a boiling point of 503.1±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 63.4±0.3 cm3, a polar surface area of 91 Å2, and a molar volume of 162.9±3.0 cm3 .

Scientific Research Applications

Pharmacokinetic Studies

Lamotrigine’s impact on pharmacokinetics in different patient populations is a key area of research. Studies aim to understand how clinical parameters affect drug distribution, metabolism, and excretion, which is crucial for toxicity assessment and therapeutic drug monitoring (TDM) .

Drug Delivery Systems

Research into the development of drug delivery systems for Lamotrigine is ongoing. One promising area is the creation of a nasal administration system, leveraging Lamotrigine’s lipophilic properties and good oral bioavailability .

Therapeutic Monitoring

Lamotrigine levels in human plasma are monitored using various analytical methods like HPLC-PDA. This is essential for the adjunctive and monotherapy treatment of partial and generalized seizures, as well as Lennox-Gastaut syndrome treatment .

Metabolite Quantification

The development of methods for quantifying Lamotrigine and its main glucuronide metabolite in dried blood spots (DBS) supports routine therapeutic drug monitoring. It also helps identify altered metabolic activity for early detection of drug interactions .

Mechanism of Action

Target of Action

Lamotrigine, a phenyltriazine derivative, primarily targets voltage-sensitive sodium channels and possibly high-voltage-activated calcium channels in neurons . These channels play a crucial role in the regulation of neuronal excitability and the release of neurotransmitters .

Mode of Action

Lamotrigine acts by selectively binding to the inactive state of sodium channels , thereby inhibiting sodium currents . This action suppresses the release of excitatory amino acids such as glutamate and aspartate . It’s also suggested that lamotrigine might inhibit the release of excitatory neurotransmitters via voltage-gated calcium channels .

Biochemical Pathways

The primary biochemical pathway affected by lamotrigine is the neuronal signaling pathway . By inhibiting the influx of sodium ions through voltage-sensitive sodium channels, lamotrigine reduces the release of excitatory neurotransmitters . This action leads to a decrease in neuronal hyperexcitability and modification of synaptic plasticity .

Pharmacokinetics

Lamotrigine is well-absorbed along the entire length of the gastrointestinal tract . It is metabolized primarily by glucuronidation via UDP-glucuronyl transferases (UGT) in the liver . The main enzymes involved in its metabolism are UGT1A4 and UGT3B7 . Lamotrigine has a half-life of approximately 29 hours , and it is excreted in urine (65%) and feces (2%) .

Result of Action

The molecular and cellular effects of lamotrigine’s action include the inhibition of neuronal hyperexcitability and modification of synaptic plasticity . This results in a reduction of excessive neurotransmitter release in the brain . Clinically, these actions translate into the control of seizure activity in epilepsy and mood stabilization in bipolar disorder .

Action Environment

Environmental factors such as co-administration with other drugs can influence lamotrigine’s action, efficacy, and stability. For instance, when lamotrigine is used concurrently with carbamazepine, phenytoin, or phenobarbital, its plasma levels decrease by one-half . When it is used with valproic acid, the valproic acid levels are reduced by about 25%, and the lamotrigine levels double . These interactions are thought to be due to competition for hepatic glucuronide metabolism . Additionally, certain underlying cardiac disorders or arrhythmias may influence lamotrigine’s action .

Safety and Hazards

Lamotrigine may cause a severe or life-threatening skin rash, especially in children and in people who take a very high starting dose, or those who also take valproic acid . It is toxic if swallowed and harmful to aquatic life .

Future Directions

There remains uncertainty with regard to the relative efficacy and safety of established and experimental treatments for bipolar depression. Further work using consistent, optimal trial designs as well as further investigation into novel compounds and treatment interventions is warranted .

properties

IUPAC Name

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PYZRQGJRPPTADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
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DSSTOX Substance ID

DTXSID2023195
Record name Lamotrigine
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Molecular Weight

256.09 g/mol
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Physical Description

Solid
Record name Lamotrigine
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Boiling Point

503.1±60.0
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Solubility

In water, 170 mg/L at 25 °C, Solubility in 0.1M hydrochloric acid: 4.1 mg/mL at 25 °C, 4.88e-01 g/L
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Mechanism of Action

The exact mechanism of action of lamotrigine is not fully elucidated, as it may exert cellular activities that contribute to its efficacy in a range of conditions. Although chemically unrelated, lamotrigine actions resemble those of phenytoin and carbamazepine, inhibiting voltage-sensitive sodium channels, stabilizing neuronal membranes, thereby modulating the release of presynaptic excitatory neurotransmitters. Lamotrigine likely acts by inhibiting sodium currents by selective binding to the inactive sodium channel, suppressing the release of the excitatory amino acid, glutamate. The mechanism of action of lamotrigine in reducing anticonvulsant activity is likely the same in managing bipolar disorder. Studies on lamotrigine have identified its binding to sodium channels in a fashion similar to local anesthetics, which could explain the demonstrated clinical benefit of lamotrigine in some neuropathic pain states. Lamotrigine displays binding properties to several different receptors. In laboratory binding assays, it demonstrates weak inhibitory effect on the serotonin 5-HT3 receptor. Lamotrigine also weakly binds to Adenosine A1/A2 receptors, α1/α2/β adrenergic receptors, dopamine D1/D2 receptors, GABA A/B receptors, histamine H1 receptors, κ-opioid receptor (KOR), mACh receptors and serotonin 5-HT2 receptors with an IC50>100 µM. Weak inhibitory effects were observed at sigma opioid receptors. An in vivo study revealed evidence that lamotrigine inhibits Cav2.3 (R-type) calcium currents, which may also contribute to its anticonvulsant effects., Spectrophotometry with the Ca(++)-sensitive dye fura-2 was used to study the effect of lamotrigine (LAG) on the depolarization-evoked Ca++ influx in the acutely isolated basolateral amygdala neurons. Depolarization of the neurons with high K+ resulted in the elevation of intracellular Ca++ concentration [Ca++]i in a concentration-dependent manner. The K(+)-induced Ca++ influx was completely blocked in the Ca(++)-free solution or by Cd++, indicating that depolarization-induced increases in [Ca++]i were triggered largely, if not completely, by Ca++ entry from extracellular space and Ca++ entry occurred through voltage-dependent Ca++ channels. Application of LAG reduced the depolarization-evoked Ca++ influx in a concentration-dependent manner. The effect of LAG was markedly reduced in the presence of N-type Ca++ channel blocker omega-conotoxin-GVIA (omega-CgTX). These results suggest that the action of LAG is mediated, at least in part, by the modulation of N-type Ca++ channels., Lamotrigine (LAG) is an antiepileptic drug which is believed to suppress seizures by inhibiting the release of excitatory neurotransmitters. The present study was aimed at investigating the effect of LAG on the 4-aminopyridine (4AP)-evoked glutamate release in cerebrocortical nerve terminals (synaptosomes). LAG inhibited the release of glutamate evoked by 4AP in a concentration-dependent manner. This inhibitory effect was associated with a reduction in the depolarization-evoked increase in the cytoplasmic free Ca2+ concentration ([Ca2+]C). In addition, LAG did not alter the resting synaptosomal membrane potential or 4AP-evoked depolarization. Furthermore, ionomycin-evoked glutamate release was not affected by LAG. Based on these results, we suggest that presynaptic calcium influx blockade and inhibition of glutamate release may underlie the mechanism of action of LAG. These action may also contribute to their neuroprotective properties in excitotoxic injury.
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Product Name

Lamotrigine

Color/Form

White to pale cream-colored powder. Crystals from isopropanol

CAS RN

84057-84-1
Record name Lamotrigine
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Melting Point

177-181, 216-218 °C (uncorr), 216 - 218 °C (uncorr.)
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Synthesis routes and methods I

Procedure details

(E)-2-(2',3'-dichlorophenyl)-2-(guanidinylimino)acetamide as described in Reference Example 1 (0.3 g) was dissolved in ethanol (10 ml) and was irradiated by exposure to sunlight.
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Example 1
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0.3 g
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10 mL
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Synthesis routes and methods II

Procedure details

(E)-2-(2',3'-dichlorophenyl)-2-(guanidinylimino)acetamide (2.5 g) was dissolved in hot ethanol (40 ml). Potassium hydroxide (2.0 g, equivalent to 5% w/v) was added and the solution was irradiated by exposure to bright sunlight and a tungsten lamp (15W).
Quantity
2.5 g
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reactant
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40 mL
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solvent
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2 g
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( 15W )
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Synthesis routes and methods III

Procedure details

There is disclosed an improved process for the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine which process comprises the step of reacting 2,3-dichlorobenzoylchloride with cuprous cyanide in presence of acetonitrile and a cosolvent to produce dichlorobenzoyl cyanide, said dichlorobenzoyl cyanide is reacted with aminoguanidine bicarbonate to produce an intermediate product, which is cyclized in presence of aqueous potassium hydroxide to produce 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine.
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Synthesis routes and methods IV

Procedure details

A solution of 2,3-dichlorobenzoyl cyanide (32 g, 0.16M) in dimethylsulphoxide (80 ml) was added dropwise to a stirred suspension of aminoguanidine bicarbonate (81.67 g. 0.6M) which had been treated with 8N aqueous nitric acid (400 ml) at a temperature of ca 25° C. The mixture was stirred for 3 hours, then left to stand at room temperature for 7 days. The cooled mixture was stirred and basified with 0.880 aqueous ammonia (400 ml) at 20° C., then stirred with ice cooling for 30 minutes. The resulting solid was separated by filtration, washed thoroughly with water and finally dried in vacuo. The above solid was added to a 10% w/v solution of potassium hydroxide pellets in methanol (400 ml) and the solution heated to reflux for 11/2 hours. When cool the solution was evaporated down in vacuo, treated with ice water (800 ml) then stirred for 30 minutes and filtered. The residue was dried and recrystallised from isopropanol to give 3,5-diamino-(2,3-dichlorophenyl)-1,2,4-triazine Yield 6.8 g (15.6%), m.p. 216°-218° C. (uncorrected).
Quantity
32 g
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reactant
Reaction Step One
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81.67 g
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80 mL
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400 mL
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400 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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